(1R, 5S)-tert-Butyl Edoxaban
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Overview
Description
(1R, 5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a direct, selective, reversible, and competitive inhibitor of human factor Xa. This compound is used as an anticoagulant to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Edoxaban tosylate monohydrate involves dissolving the free base of Edoxaban and p-toluensulfonic acid in an appropriate solvent system, such as ACN/H2O, followed by crystallization . Another method involves reacting specific compounds to obtain the desired product, followed by purification steps .
Industrial Production Methods
Industrial production of Edoxaban typically involves a series of chemical reactions, including the use of nitrile solvents and acidic conditions to remove protective groups, followed by reactions with tertiary amines and other compounds to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
(1R, 5S)-tert-Butyl Edoxaban undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pressures, and solvent systems to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
(1R, 5S)-tert-Butyl Edoxaban has a wide range of scientific research applications:
Mechanism of Action
(1R, 5S)-tert-Butyl Edoxaban exerts its effects by inhibiting factor Xa, a key protein in the coagulation cascade. By preventing the activation of factor Xa, the compound disrupts the stepwise amplification of protein factors needed to form blood clots . This inhibition is highly selective and competitive, making it an effective anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Apixaban: Another direct factor Xa inhibitor used as an anticoagulant.
Rivaroxaban: A similar compound with comparable anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used for similar indications.
Uniqueness
(1R, 5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties. Its high selectivity for factor Xa and favorable safety profile make it a valuable option in anticoagulant therapy .
Properties
Molecular Formula |
C21H30ClN5O5 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m0/s1 |
InChI Key |
YJDLJNAWLBVIRF-NWANDNLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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